p-tert-Amylphenyl acetate

Description

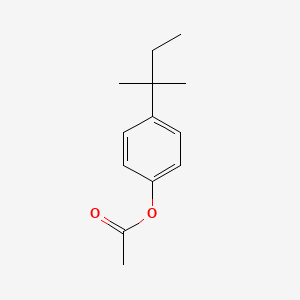

p-tert-Amylphenyl acetate (chemical formula: C₅H₁₁C₆H₄OOCCH₃) is an aromatic ester characterized by a tert-amyl (2-methyl-2-butyl) substituent on the para position of a phenyl group. It is a colorless liquid with a distinct fruity odor, making it valuable in perfumery and flavoring applications . Key physical properties include:

- Density: 0.996 g/cm³ at 20°C

- Boiling Range: 253–272°C (507–511°F)

- Flash Point: 240°F (115.5°C), classified as combustible (NFPA IIIB) .

Its ester functional group enhances solubility in organic solvents like alcohol and ether, while the bulky tert-amyl group contributes to thermal stability and slower evaporation compared to simpler acetates. Industrial uses extend to resin synthesis and chemical intermediates .

Properties

IUPAC Name |

[4-(2-methylbutan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-5-13(3,4)11-6-8-12(9-7-11)15-10(2)14/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRPYKPCRFYYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265414 | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-60-1 | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Amylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1,1-dimethylpropyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERT-AMYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70S0U9ASVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Esterification of p-tert-Amylphenol

The direct esterification of p-tert-amylphenol with acetic acid or acetic anhydride under acidic or catalytic conditions is a classical method to obtain p-tert-amylphenyl acetate. This method involves:

- Reacting p-tert-amylphenol with acetic acid derivatives.

- Using acid catalysts (e.g., sulfuric acid) to promote ester bond formation.

- Controlling temperature and reaction time to optimize yield and minimize side reactions.

Alkylation and Reductive Amination Pathways (Related to p-tert-Amyl Substituted Compounds)

While direct esterification is common, more complex synthetic routes involving p-tert-amyl substituted intermediates have been developed, particularly in the context of related compounds such as amorolfine hydrochloride. These methods provide insights into the preparation of p-tert-amylphenyl derivatives, which can be adapted for acetate formation.

Palladium-catalyzed coupling : 4-iodo-tert-amylbenzene reacts with 2-methylallyl alcohol in the presence of a palladium catalyst and base in N-methylpyrrolidone solvent to form 3-tert-amylphenyl-2-methyl propanal intermediates. This step is critical for introducing the tert-amyl group onto the aromatic ring with high selectivity and purity.

Purification via bisulfite addition : The crude aldehyde product undergoes addition reaction with saturated aqueous sodium bisulfite at 10–40 °C, precipitating a solid bisulfite adduct. This solid is filtered, washed with organic solvents, then suspended in acid (hydrochloric or sulfuric acid, 1–3 mol/L) and reacted at 0–25 °C for 3–20 hours to regenerate the purified aldehyde. This purification step yields a product with gas chromatography (GC) purity exceeding 98%, essential for downstream reactions.

Reductive amination : The purified aldehyde can be converted via reductive amination with cis-2,6-dimethylmorpholine and sodium triacetoxyborohydride in glacial acetic acid to form related amine derivatives. While this step is more specific to amorolfine synthesis, the use of glacial acetic acid and reductive conditions highlights the chemical environment favorable for acetate formation or modification.

SN1-Type Alkylation Using tert-Amyl Acetate

A novel approach involves the use of tert-amyl acetate as an alkylating agent in SN1-type reactions, particularly for the synthesis of di-tert-alkylphosphine compounds, which indirectly informs about the reactivity and preparation of tert-amyl esters:

The combination of tert-amyl acetate with trimethylsilyl triflate (TMSOTf) results in efficient alkylation under mild conditions, forming stable phosphonium salts.

This method demonstrates the utility of tert-amyl acetate as a reactive intermediate and its stability under various conditions, which is relevant for its preparation and handling.

Data Table: Summary of Key Preparation Methods and Conditions

| Preparation Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed coupling | 4-iodo-tert-amylbenzene, 2-methylallyl alcohol, Pd catalyst, base, N-methylpyrrolidone | RT | Variable | High (GC purity >98%) | Introduces tert-amyl group on aromatic ring |

| Bisulfite addition and purification | Saturated NaHSO3 aqueous solution, acid (HCl or H2SO4, 1–3 mol/L) | 10–40 (bisulfite), 0–25 (acid) | 3–20 | >98% GC purity | Removes impurities, isolates pure aldehyde |

| Reductive amination | cis-2,6-dimethylmorpholine, sodium triacetoxyborohydride, glacial acetic acid | RT | 0.5–1 | High yield | Converts aldehyde to amine derivative |

| SN1 alkylation with tert-amyl acetate | tert-amyl acetate, TMSOTf | RT to 40 | Variable | High yield | Alkylation for related compounds, stable ester |

Research Findings and Analysis

The palladium-catalyzed coupling method is highly selective and efficient for introducing the tert-amyl substituent onto aromatic rings, which is a critical precursor step for synthesizing this compound or related esters.

Purification via bisulfite addition is a robust method to achieve high-purity intermediates, which is essential to ensure the quality of the final acetate product and to minimize side reactions in subsequent steps.

The use of glacial acetic acid in reductive amination suggests that acetate esters can be formed or stabilized under mildly acidic conditions, supporting esterification strategies for this compound.

The SN1 alkylation approach using tert-amyl acetate and TMSOTf demonstrates the chemical reactivity of tert-amyl acetate as an alkyl donor, indicating its stability and versatility in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions: p-tert-Amylphenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to p-tert-amylphenol and acetic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Hydrolysis: p-tert-Amylphenol and acetic acid.

Oxidation: Quinones or other oxidized phenolic compounds.

Substitution: Substituted phenyl acetates with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

PTAPA has been studied for its potential use in drug formulations due to its solvent properties and ability to enhance the solubility of poorly soluble drugs.

- Solubility Enhancer : PTAPA can improve the solubility of certain pharmaceutical compounds, which is crucial for their efficacy. For example, studies have shown that using PTAPA as a solvent can enhance the bioavailability of hydrophobic drugs, leading to better therapeutic outcomes .

- Drug Delivery Systems : Research indicates that PTAPA can be utilized in drug delivery systems, particularly in transdermal patches. Its ability to penetrate skin layers makes it an effective carrier for active pharmaceutical ingredients (APIs) .

Agricultural Applications

PTAPA has demonstrated potential as a pesticide and biocontrol agent.

- Pesticidal Activity : PTAPA exhibits insecticidal properties against various pests, making it a candidate for eco-friendly pest control solutions. Studies have shown that formulations containing PTAPA can effectively reduce pest populations while being less toxic to non-target organisms .

- Plant Growth Regulator : Research indicates that PTAPA can act as a plant growth regulator, promoting root development and enhancing overall plant vigor. This property is particularly beneficial in horticultural practices where growth enhancement is desired .

Industrial Applications

In industrial settings, PTAPA is valued for its solvent properties.

- Solvent in Coatings : PTAPA is used as a solvent in paints and coatings due to its ability to dissolve various resins and polymers. Its volatility and evaporation rate make it suitable for applications requiring quick-drying formulations .

- Flavoring Agent : The compound is also employed as a flavoring agent in food products due to its pleasant aroma, which resembles that of fruits like bananas and apples .

Table 1: Summary of Applications of p-tert-Amylphenyl Acetate

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent for drug formulations | Enhances solubility of hydrophobic drugs |

| Drug delivery systems | Improves transdermal absorption | |

| Agriculture | Pesticide | Eco-friendly pest control |

| Plant growth regulator | Promotes root development | |

| Industrial | Solvent in coatings | Quick-drying properties |

| Flavoring agent | Pleasant aroma in food products |

Case Study 1: Pharmaceutical Formulation

A study evaluated the effectiveness of PTAPA as a solvent for a poorly soluble anti-cancer drug. The results indicated that formulations with PTAPA showed a significant increase in drug solubility compared to conventional solvents, leading to improved bioavailability in preclinical models .

Case Study 2: Eco-Friendly Pesticide

Research conducted on the efficacy of PTAPA-based formulations against common agricultural pests demonstrated a reduction in pest populations by over 70% without harming beneficial insects. This study highlights the potential of PTAPA as an environmentally friendly alternative to synthetic pesticides .

Case Study 3: Transdermal Drug Delivery

In another study focusing on transdermal drug delivery systems, PTAPA was incorporated into patch formulations. Results showed enhanced permeation of the active ingredient through the skin barrier, suggesting that PTAPA can significantly improve the effectiveness of transdermal therapies .

Mechanism of Action

The mechanism of action of p-tert-Amylphenyl acetate involves its interaction with specific molecular targets. In biological systems, esters like this compound are typically hydrolyzed by esterases, leading to the release of p-tert-amylphenol and acetic acid. These metabolites can then interact with cellular pathways, potentially affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Para-Substituted Phenyl Groups

The tert-amyl group’s steric and electronic effects differentiate p-tert-amylphenyl acetate from other para-substituted phenyl esters:

| Compound | Molecular Formula | Boiling Range (°C) | Flash Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₅H₁₁C₆H₄OOCCH₃ | 264–266 | 115.5 | 0.996 | Perfumes, flavorings |

| p-tert-Amylphenyl butyl ether | C₅H₁₁C₆H₄OC₄H₉ | 282–288 | 135 | 0.9 | Solvents, intermediates |

| p-tert-Amylphenyl methyl ether | C₅H₁₁C₆H₄OCH₃ | 239–243 | 99 | 0.9 | Fragrance fixatives |

| 4-Methylphenyl acetate | C₉H₁₀O₂ | Not reported | ~100 (est.) | ~1.02 | Industrial solvents |

Key Observations :

- Boiling Points : The tert-amyl group in this compound increases boiling points compared to smaller substituents (e.g., methyl in 4-methylphenyl acetate). Ether analogues (e.g., butyl or methyl ethers) exhibit higher or lower boiling points depending on alkyl chain length .

- Flash Points : this compound’s flash point (115.5°C) reflects its IIIB flammability rating, similar to its butyl ether counterpart. Methyl ethers, with shorter chains, have lower flash points .

- Applications : The acetate’s fruity odor makes it preferable in perfumery, whereas ethers are more common as solvents or intermediates.

Comparison with Aliphatic Acetates

Linear and branched aliphatic acetates differ significantly in volatility and solubility:

| Compound | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Odor Profile | Primary Uses |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈O₂ | 264–266 | 115.5 | Fruity | Perfumes, flavorings |

| Ethyl acetate | C₄H₈O₂ | 77 | -4 | Sweet, fruity | Solvents, coatings |

| n-Amyl acetate | C₇H₁₄O₂ | 149 | 25 | Banana-like | Paints, adhesives |

Key Observations :

- Volatility : Ethyl acetate’s low boiling point (77°C) suits fast-evaporating applications, while this compound’s higher boiling range makes it ideal for long-lasting fragrances .

- Safety : Aliphatic acetates like ethyl acetate are highly flammable (NFPA IA/IB), whereas the tert-amylphenyl derivative’s higher flash point reduces flammability risks .

Comparison with Phenolic Derivatives

Replacing the acetate group with a hydroxyl group yields phenolic analogues with distinct properties:

| Compound | Molecular Formula | Physical State | Melting Point (°C) | Solubility | Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₈O₂ | Liquid | N/A | Organic solvents | Perfumes, flavorings |

| p-tert-Amylphenol | C₁₁H₁₆O | Solid | 93 | Water-insoluble | Resins, chemical synthesis |

Key Observations :

- State and Solubility: The acetate’s liquid state and ester group improve miscibility in organic matrices compared to the crystalline phenol .

- Reactivity: Phenolic derivatives are more reactive in condensation reactions (e.g., resin synthesis), while acetates are stable under neutral conditions.

Research Findings and Functional Insights

- Thermal Stability : The tert-amyl group in this compound enhances thermal resistance compared to aliphatic acetates, as evidenced by its higher boiling range .

- Odor Retention : Its fruity odor persists longer than ethyl acetate due to slower evaporation, making it a superior choice in premium perfumes .

- Safety Profile : Classified as NFPA IIIB, it poses moderate flammability risks, unlike highly volatile aliphatic esters .

Biological Activity

p-tert-Amylphenyl acetate (PTAPA) is an organic compound belonging to the class of phenolic acetates. It is primarily utilized in the fragrance and flavor industry due to its pleasant aroma. This article explores the biological activity of PTAPA, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16O2

- Molecular Weight : 192.26 g/mol

- CAS Number : 122-99-6

Acute Toxicity

Research indicates that PTAPA can cause irritation upon dermal contact and respiratory exposure. A study on tert-Amyl acetate, a related compound, reported symptoms such as coughing, wheezing, and nausea at high exposure levels . The New Jersey Department of Health has classified PTAPA as having potential irritant effects but has not established its carcinogenicity or reproductive toxicity due to insufficient data .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of various phenolic compounds. While specific research on PTAPA's antioxidant activity is scarce, it is hypothesized that similar compounds exhibit protective effects against oxidative stress . This suggests a potential for PTAPA in therapeutic applications targeting oxidative damage.

Case Studies and Research Findings

- Acute Exposure Study :

- Antioxidant Activity :

- Inflammatory Response Modulation :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 122-99-6 |

| Acute Toxicity (LD50) | Not established |

| Chronic Effects | Liver/Kidney damage |

Q & A

Q. What are the established methods for synthesizing p-tert-Amylphenyl acetate, and how can reaction yields be optimized?

this compound is synthesized via esterification of p-tert-amylphenol with acetic anhydride or acetyl chloride. To optimize yields:

- Use a molar ratio of 1:1.2 (phenol:acetylating agent) with sulfuric acid as a catalyst (0.5–1% w/w) at 80–100°C for 4–6 hours under reflux .

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase.

- Purify the product via fractional distillation (boiling range: 264–266°C at 15 mm Hg) .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : Compare H and C spectra with reference data. Key signals include δ 2.05 ppm (acetate methyl) and δ 1.25 ppm (tert-amyl methyl groups) .

- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with FID detection. Retention time should align with NIST reference data (CAS-specific libraries) .

- Infrared Spectroscopy (IR) : Confirm ester C=O stretch at ~1740 cm and aromatic C-H stretches near 3050 cm .

Q. What are the key physical properties of this compound critical for experimental design?

| Property | Value | Source |

|---|---|---|

| Boiling Point | 264–266°C (15 mm Hg) | |

| Density (20°C) | 0.996 g/cm | |

| Flash Point | 240°F (115.5°C) | |

| Solubility | Insoluble in water; miscible with ethanol, ether |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 240°C vs. 275°C) may arise from experimental conditions. To standardize:

- Perform thermogravimetric analysis (TGA) under inert gas (N) at 10°C/min. Compare results with differential scanning calorimetry (DSC) to detect phase transitions .

- Validate findings against NIST-recommended protocols for ester stability .

Q. What methodologies are effective for studying the compound’s compatibility with industrial solvents or polymers?

- Accelerated Aging Tests : Incubate this compound with solvents (e.g., ethanol, DMSO) or polymers (e.g., PVC) at 40°C/75% RH for 28 days. Analyze degradation via GC-MS for byproducts like p-tert-amylphenol .

- FTIR Mapping : Monitor ester bond integrity (1740 cm) in polymer blends to assess hydrolytic stability .

Q. How can the environmental impact of this compound be evaluated in ecotoxicology studies?

- Aquatic Toxicity Assays : Use Daphnia magna or Danio rerio (zebrafish) models. Prepare stock solutions in acetone (≤0.1% v/v) and test LC values per OECD Guidelines 202/203 .

- Biodegradation Studies : Apply OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days .

Q. What strategies mitigate interference from this compound in flavor or fragrance formulations during analysis?

- SPME-GC-MS : Use a carboxen/polydimethylsiloxane fiber for headspace sampling to isolate volatile esters from complex matrices .

- Derivatization : Convert interfering aldehydes/ketones to hydrazones with 2,4-dinitrophenylhydrazine (DNPH) prior to analysis .

Methodological Notes

- Data Validation : Cross-reference physical properties with NIST Chemistry WebBook entries and peer-reviewed journals (e.g., Reviews in Analytical Chemistry) to ensure accuracy .

- Safety Protocols : Adhere to NFPA guidelines (flammability Class IIIB) and use fume hoods/PPE during synthesis .

- Open Science : Share raw spectral data (NMR, IR) in repositories like Zenodo to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.